2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a complex organic compound with a unique structure that includes an isoindoline core, a thiophene ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the thiophene and oxane groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonyl chloride
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 4-chlorobenzoate
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluorobenzoate
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-17(11-22-18(24)15-3-1-2-4-16(15)19(22)25)21-13-20(6-8-26-9-7-20)14-5-10-27-12-14/h1-5,10,12H,6-9,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAODHKHMAIHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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